molecular formula C20H25ClN2O5.C6H6O3S B192988 Levamlodipine Besylate CAS No. 150566-71-5

Levamlodipine Besylate

Cat. No.: B192988
CAS No.: 150566-71-5
M. Wt: 567.1 g/mol
InChI Key: ZPBWCRDSRKPIDG-LMOVPXPDSA-N
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Scientific Research Applications

Levamlodipine Besylate has a wide range of scientific research applications:

Mechanism of Action

Levamlodipine is a calcium channel blocker that dilates (widens) blood vessels and improves blood flow . It reduces peripheral vascular resistance and blood pressure by directly inhibiting Ca ion transmembrane influx into vascular smooth muscles and to a lesser extent into cardiac muscle cells .

Safety and Hazards

Levamlodipine Besylate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In rare cases, when you first start taking levamlodipine, your angina may get worse or you could have a heart attack .

Future Directions

Levamlodipine is used to treat high blood pressure (hypertension) in adults and children at least 6 years old . Lowering blood pressure may lower your risk of a stroke or heart attack . Levamlodipine may also be used for purposes not listed in this medication guide .

Relevant Papers There are several relevant papers on Levamlodipine Besylate. One paper discusses the bioequivalence of this compound tablets in healthy Chinese subjects . Another paper discusses the effect of low-dose this compound in the treatment .

Biochemical Analysis

Biochemical Properties

Levamlodipine Besylate acts on the L-type of calcium channels . It blocks the transmembrane influx of calcium into the vascular and cardiac smooth muscles, resulting in vasodilation and hence a fall in blood pressure .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It inhibits L-type calcium channels in vascular smooth muscle, reducing peripheral vascular resistance and blood pressure . This inhibition of calcium influx in vascular smooth muscle leads to a greater degree of vasodilation than in cardiac muscle .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with L-type calcium channels . By blocking these channels, it inhibits the transmembrane influx of calcium ions into vascular and cardiac smooth muscles . This results in vasodilation and a subsequent decrease in blood pressure .

Temporal Effects in Laboratory Settings

In a single-dose randomized study, this compound showed a maximum plasma concentration (Cmax) of 8.3 to 9.3 ng/mL in 2 to 3 hrs (Tmax) after administration . It is extensively (about 90%) converted to inactive metabolites via hepatic metabolism .

Metabolic Pathways

This compound is primarily metabolized in the liver, with about 90% of it being converted to inactive metabolites . This metabolism is primarily mediated by CYP3A4 .

Transport and Distribution

This compound is distributed within cells and tissues via the bloodstream. After oral administration, it is absorbed into the bloodstream and transported to its site of action .

Subcellular Localization

This compound primarily acts on the L-type calcium channels located in the cell membrane of vascular and cardiac smooth muscles . By blocking these channels, it inhibits the transmembrane influx of calcium ions, leading to vasodilation and a decrease in blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Levamlodipine Besylate involves several steps. One common method includes the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonia to form 2-chlorobenzylidene ethyl acetoacetate. This intermediate is then reacted with methyl 3-aminocrotonate to form the dihydropyridine ring . The final step involves the resolution of the racemic mixture to obtain the S-enantiomer, which is then converted to its besylate salt form .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process includes the use of microcrystalline cellulose, sodium starch glycolate, calcium phosphate, and xylitol as excipients to form tablets .

Chemical Reactions Analysis

Types of Reactions: Levamlodipine Besylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions are typically inactive metabolites that are excreted from the body .

Comparison with Similar Compounds

Uniqueness of Levamlodipine Besylate: this compound is unique due to its higher selectivity and efficacy compared to the racemic mixture of amlodipine. Clinical studies have shown that a lower dose of this compound is required to achieve the same therapeutic effects as a higher dose of amlodipine .

Properties

IUPAC Name

benzenesulfonic acid;3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9)/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBWCRDSRKPIDG-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150566-71-5
Record name 3,5-Pyridinedicarboxylic acid, 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-, 3-ethyl 5-methyl ester, (4S)-, benzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150566-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levamlodipine besylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150566715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEVAMLODIPINE BESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/885H5YC40L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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